3-amino-N-methoxy-4-methylbenzamide
Description
3-Amino-N-methoxy-4-methylbenzamide (CAS: 17481-27-5) is a benzamide derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is characterized by a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position on the benzamide backbone. This compound exists as a white crystalline powder and is notable for its applications in medicinal chemistry and organic synthesis, particularly as a precursor for enzyme inhibitors or bioactive molecules .
The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar derivatives, while the amino (-NH₂) group at the 3-position enables participation in hydrogen bonding and nucleophilic reactions .
Properties
CAS No. |
427878-12-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-N-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(5-8(6)10)9(12)11-13-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
SQIYHQDCDNQPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Chemical Property Comparisons
Key Observations:
- Methoxy vs. Methyl/Chloro: The methoxy group in this compound increases polarity and solubility compared to methyl or chloro derivatives, which are more lipophilic .
- Amide Group Geometry : In 4-methoxy-N-methylbenzamide, the planar amide group facilitates intermolecular hydrogen bonding, influencing crystallinity and stability .
- Bioactivity : Derivatives with bulky substituents (e.g., dibenzofuran) exhibit enhanced binding to biological targets, as seen in enzyme inhibition studies .
Reactivity Trends:
- Methoxy groups stabilize intermediates via resonance, aiding in electrophilic substitution reactions.
- Chloro substituents (e.g., in 3-amino-4-chlorobenzamide) increase reactivity in nucleophilic aromatic substitution .
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